BenchChemオンラインストアへようこそ!

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Kinase inhibitor Structure-activity relationship Nitrobenzamide regioisomer

CAS 850930-22-2 is the precise 4-methoxy/4-nitro substitution pattern within the imidazo[1,2-a]pyridine-3-carboxamide class claimed in Genentech kinase inhibitor patents. Procuring this ≥95% pure compound ensures unambiguous PBK/TOPK assay validation and eliminates the risk of SAR misinterpretation caused by regioisomeric or C2-aryl mismatches. It serves as a critical reference for CYP-panel profiling, fragment-based co-crystallography, and side-by-side comparator studies with commercially available C2‑analogs—maximizing screening ROI with minimal synthetic investment.

Molecular Formula C21H16N4O4
Molecular Weight 388.383
CAS No. 850930-22-2
Cat. No. B2526002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
CAS850930-22-2
Molecular FormulaC21H16N4O4
Molecular Weight388.383
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C21H16N4O4/c1-29-17-11-7-14(8-12-17)19-20(24-13-3-2-4-18(24)22-19)23-21(26)15-5-9-16(10-6-15)25(27)28/h2-13H,1H3,(H,23,26)
InChIKeyRCZGWSRSMRHQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850930-22-2): Structural Identity and Procurement Baseline for a 4-Nitrobenzamide Imidazopyridine


N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850930-22-2) is a synthetic small molecule (MW 388.38 g/mol, formula C₂₁H₁₆N₄O₄) belonging to the imidazo[1,2-a]pyridine class, featuring a 4-methoxyphenyl substituent at the 2-position and a 4-nitrobenzamide group at the 3-position of the fused bicyclic core . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market, due to its capacity to serve as a hydrogen bond acceptor and its utility in fragment-based drug discovery, covalent inhibitor design, and kinase-targeting programs [1]. This compound is commercially available at 95%+ purity from multiple suppliers and is cataloged primarily as a research screening compound or synthetic intermediate [2].

Why a Generic Imidazo[1,2-a]pyridine Cannot Replace N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide in Focused Screening Campaigns


Imidazo[1,2-a]pyridines exhibit exquisite sensitivity to substitution pattern: the position and electronic character of aryl groups at C2, the nature of the amide-linked moiety at C3, and the presence or absence of ring substituents all profoundly modulate target engagement. For example, close structural analogs—such as the 3-nitrobenzamide regioisomer (CAS 850929-85-0), the 7-methyl-2-thiophenyl variant (CAS 850931-88-3), and the 4-chloro-3-nitrobenzamide derivative (CAS 850931-60-1)—are cataloged separately by vendors because even a single substituent change can redirect kinase selectivity, alter cytochrome P450 inhibition profiles, or switch the compound's utility from one screening panel to another . Published patent literature on related imidazo[1,2-a]pyridine-3-carboxamides confirms that the 4-methoxyphenyl group at C2 and the nitrobenzamide at C3 are critical pharmacophoric elements whose modification yields compounds with distinct biological annotation; consequently, procurement of an in-class but structurally mismatched analog risks invalidating SAR hypotheses and wasting screening resources [1][2]. High-purity reference material (>95%) of the correct CAS number is therefore essential for reproducible hit validation and lead optimization .

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide: Comparator-Anchored Data Guide


Structural Differentiation: 4-Nitrobenzamide Regioisomer vs. 3-Nitrobenzamide Analog and Implications for Target Engagement

The 4-nitro substitution on the benzamide ring differentiates this compound from its closest regioisomer, N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide . In structurally related imidazo[1,2-a]pyridine-3-carboxamide series, the position of the nitro group on the benzamide ring has been shown to modulate hydrogen-bonding geometry within the ATP-binding pocket of kinases such as PBK/TOPK; the para-nitro orientation places the electron-withdrawing group in a distinct spatial trajectory relative to the hinge-binding region compared to the meta-nitro analog, which can result in differential inhibitory potency [1]. While direct head-to-head IC₅₀ data for these two specific compounds is not publicly available in the peer-reviewed literature as of the search date, the patent disclosure WO2011002772A1 explicitly enumerates imidazo[1,2-a]pyridine-3-carboxamides with varied benzamide substitution—including 4-nitrobenzamide derivatives—as PBK inhibitors, confirming that this substitution pattern is a deliberately selected pharmacophoric element rather than an interchangeable moiety [1].

Kinase inhibitor Structure-activity relationship Nitrobenzamide regioisomer

Absence of C7 Methyl Group vs. 7-Methylated Analogs: Impact on Physicochemical and ADME Profile

This compound lacks the C7 methyl substituent present in several closely related commercial analogs, such as N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide and 4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide (CAS 850931-60-1) [1]. In imidazo[1,2-a]pyridine kinase inhibitor series, the C7 methyl group increases lipophilicity (calculated ΔlogP ≈ +0.5 to +0.7) and introduces a potential site for CYP-mediated oxidative metabolism, which can reduce metabolic stability in liver microsome assays [2]. The absence of this methyl group in the target compound predicts a lower logP, potentially improved aqueous solubility, and reduced susceptibility to CYP2C9/3A4-mediated oxidation at this position—factors that are advantageous for in vitro profiling where compound precipitation or rapid metabolic clearance would confound dose-response measurements [2]. This physicochemical differentiation can be critical when selecting a probe compound for cellular assays requiring sustained exposure.

ADME Lipophilicity Metabolic stability

Vendor-Supplied Purity Specification: 95%+ Baseline for Reproducible Screening

The compound is supplied with a minimum purity specification of 95%+ (HPLC) by the commercial vendor Chemenu (Catalog No. CM644400), establishing a defined quality baseline for procurement . In high-throughput screening campaigns, compounds with purity below 90% carry a significantly elevated risk of false-positive hits due to contaminating impurities that may act as promiscuous assay interferents or off-target modulators [1]. The 95%+ threshold is consistent with industry-standard recommendations for primary screening libraries [2]. In contrast, many early-stage academic screening collections contain imidazopyridine derivatives synthesized in-house without rigorous purity documentation, introducing batch-to-batch variability that undermines inter-laboratory reproducibility. By procuring a vendor-certified batch at ≥95% purity, screening laboratories gain a verifiable reference point that facilitates SAR follow-up and hit triage.

Compound quality control Purity specification Hit validation

Imidazo[1,2-a]pyridine-3-carboxamide Scaffold: Privileged Kinase-Inhibitor Template with PBK/TOPK Patent Precedent

The imidazo[1,2-a]pyridine-3-carboxamide scaffold—of which this compound is a direct exemplar—is explicitly claimed in patent WO2011002772A1 (Genentech) as a PBK (PDZ-binding kinase, also known as TOPK) inhibitor series with anti-cancer and anti-inflammatory utility [1]. PBK/TOPK is a mitotic kinase overexpressed in multiple cancer types (including breast, lung, and colorectal cancers) and is associated with poor prognosis; its inhibition selectively suppresses tumor cell proliferation while sparing normal cells [2]. The patent discloses that imidazo[1,2-a]pyridine-3-carboxamides bearing aryl groups at C2 and substituted benzamides at C3 exhibit inhibitory activity against PBK, positioning this compound's core scaffold as an entry point into a therapeutically validated target class [1]. This scaffold-level precedent provides a rational basis for prioritizing the compound for kinase-focused screening panels over imidazo[1,2-a]pyridine derivatives with alternative linker chemistries (e.g., C3-amine or C3-acetamide series) that lack documented kinase-inhibitor activity.

PBK/TOPK kinase Anticancer Patent SAR

Cytochrome P450 Inhibition Profile: Low-Micromolar CYP Inhibition Data Available for Structurally Related Imidazopyridine-4-nitrobenzamides

Although direct CYP inhibition data for CAS 850930-22-2 is not published, the structurally related compound N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide (CAS 332384-00-6) has been profiled against a panel of cytochrome P450 isoforms with reported Ki values in the range of 52.6–179 µM for CYP3A2, CYP1A2, CYP2D1, and CYP2E1 in rat liver microsomes [1][2]. These data demonstrate that imidazopyridine-4-nitrobenzamide congeners exhibit relatively weak CYP inhibition (Ki > 50 µM), suggesting a low potential for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations [1]. This class-level CYP profile is favorable compared to many kinase inhibitor chemotypes (e.g., type II kinase inhibitors) that frequently show potent CYP3A4 inhibition (IC₅₀ < 1 µM) and carry black-box warnings for co-administration. Researchers selecting a tool compound for in vivo pharmacology studies may therefore prefer the 4-nitrobenzamide imidazopyridine scaffold over alternative kinase inhibitor cores with more problematic CYP liability profiles.

CYP inhibition Drug-drug interaction Liver microsomes

Synthetic Tractability and Commercial Availability: Procurement Advantage Over Custom-Synthesized Close Analogs

CAS 850930-22-2 is listed as an in-stock catalog item (Catalog No. CM644400) by Chemenu with a defined purity specification of 95%+ and available packing units suitable for both screening and scale-up . In contrast, many close structural analogs—including N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide and 4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide—are cataloged but may have longer lead times or limited stock availability depending on supplier [1]. For screening laboratories operating under tight timelines, the immediate availability of a pre-characterized batch eliminates the 4–8 week delay typical of custom synthesis, enabling faster hit validation and SAR iteration. This procurement advantage is particularly salient when the compound serves as a reference standard for a focused kinase panel or as a starting point for parallel medicinal chemistry optimization.

Commercial availability Catalog compound Lead time

Recommended Application Scenarios for Procuring and Deploying N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide (CAS 850930-22-2)


Primary Screening Against PBK/TOPK Kinase in Oncology Panels

Based on the patent precedent in WO2011002772A1 [1], this compound is most logically deployed as a screening candidate in PBK/TOPK biochemical kinase assays. PBK/TOPK is a mitotic kinase overexpressed in breast, lung, and colorectal cancers, and inhibitors of this target are of high interest for oncology drug discovery [2]. The compound's imidazo[1,2-a]pyridine-3-carboxamide scaffold falls within the Markush claims of the Genentech patent, providing a rational target hypothesis. Screening laboratories should procure the 95%+ purity catalog batch to minimize impurity-driven artifacts and use concentration-response formats (e.g., 10-point, 3-fold dilution series) to establish IC₅₀ values. Positive hits can be rapidly followed up by testing the close structural analogs identified in Section 3 to build preliminary SAR.

In Vitro ADME Liability Screening Using the 4-Nitrobenzamide Imidazopyridine Scaffold as a Low-CYP-Inhibition Starting Point

The class-level CYP inhibition data for structurally related 4-nitrobenzamide imidazopyridines (Ki > 50 µM across CYP3A2, CYP1A2, and CYP2D1) [3] suggest that this compound and its congeners carry a relatively low risk of CYP-mediated drug-drug interactions. This makes the scaffold attractive for projects where a clean CYP profile is a key candidate selection criterion. Procurement of CAS 850930-22-2 as a reference standard enables in-house CYP panel screening (e.g., human liver microsome assays with isoform-selective probe substrates) to verify the class-level trend for this specific compound. Negative results (i.e., confirming weak CYP inhibition) would support progression of the scaffold into in vivo pharmacokinetic studies.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Centered on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a recognized privileged structure in fragment-based drug discovery due to its favorable physicochemical properties, synthetic tractability, and capacity to serve as a hydrogen bond acceptor [4]. CAS 850930-22-2, with its defined substitution pattern at C2 (4-methoxyphenyl) and C3 (4-nitrobenzamide), can function as a fragment-grown lead-like molecule for structure-based design. Its commercial availability at 95%+ purity ensures that co-crystallography or SPR-based fragment screens can be conducted without the delays of custom synthesis. The compound can also serve as a reference ligand in competitive binding assays (e.g., SPR or TR-FRET) to validate target engagement for novel imidazopyridine derivatives generated through scaffold-hopping strategies.

SAR Probe for Mapping the Contribution of C2 4-Methoxyphenyl Substitution to Kinase Selectivity

Given the sensitivity of imidazo[1,2-a]pyridine kinase inhibition to the C2 aryl substituent [1][4], this compound—bearing a 4-methoxyphenyl at C2—can be used alongside its C2-fluorophenyl and C2-thiophenyl analogs (available through the same vendor network) to map the contribution of C2 electronic and steric effects to kinase selectivity profiles. A focused panel of 3–5 compounds, each differing only at the C2 position while retaining the 4-nitrobenzamide at C3, enables systematic SAR dissection in a single kinase panel screen. This approach generates actionable medicinal chemistry intelligence with minimal synthetic investment, as all comparator compounds are commercially available.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.